molecular formula C9H11ClN2O2 B3381110 5-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride CAS No. 2172218-68-5

5-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride

Cat. No. B3381110
CAS RN: 2172218-68-5
M. Wt: 214.65
InChI Key: LAFDUNCEBZGQGJ-UHFFFAOYSA-N
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Description

The compound appears to contain an aminomethyl group, which in organic chemistry, is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt, a source of [CH 2 =N (CH 3) 2] + .


Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, can undergo a variety of reactions. They can react with acid chlorides to form amides , and they can also undergo elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, metformin hydrochloride, another compound containing an aminomethyl group, has been found to have certain physical and chemical properties that allow it to be used as an antidiabetic medication .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, aminolevulinic acid, a porphyrin precursor, is used to treat actinic keratosis of the face, scalp, and upper extremities, as well as to visualize a glioma .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, 5-Aminomethyl-7-chloro-1,3-benzodioxole hydrochloride is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(aminomethyl)-4H-1,4-benzoxazin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c10-4-6-2-1-3-7-9(6)11-8(12)5-13-7;/h1-3H,4-5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFDUNCEBZGQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=CC=C2O1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
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5-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
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5-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
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5-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
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5-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
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5-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride

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